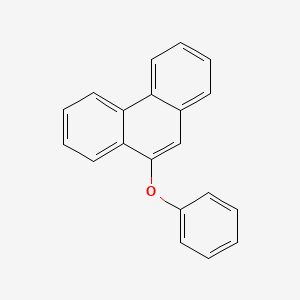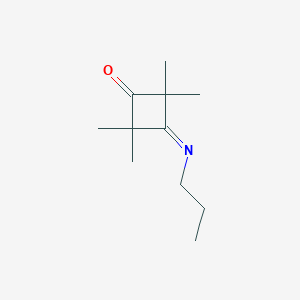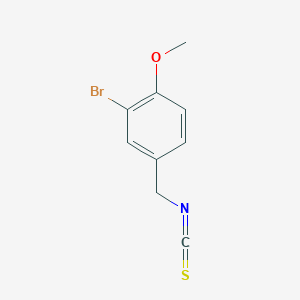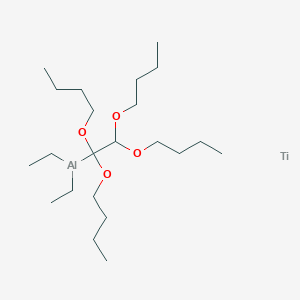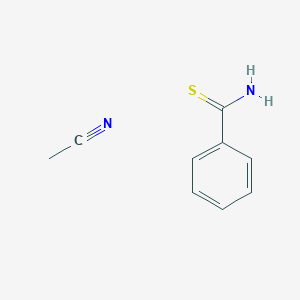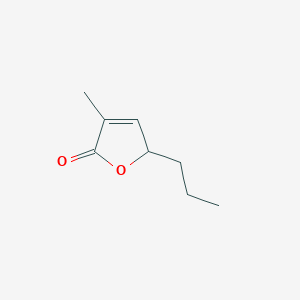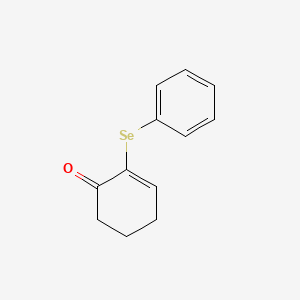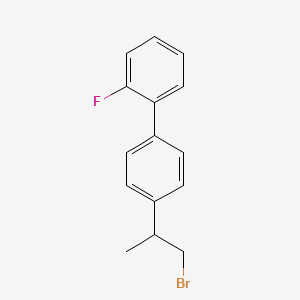
4'-(1-Bromopropan-2-yl)-2-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one of the phenyl rings is substituted with a bromopropyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method involves the reaction of 2-fluoro-1,1’-biphenyl with 1-bromopropane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4’-(2-hydroxypropyl)-2-fluoro-1,1’-biphenyl or similar derivatives.
Oxidation: Formation of 4’-(1-bromopropan-2-yl)-2-fluoro-1,1’-biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-(2-propyl)-2-fluoro-1,1’-biphenyl.
Applications De Recherche Scientifique
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromopropan-2-yl)-4-fluorobenzene: Similar structure but lacks the biphenyl moiety.
4-(1-Bromopropan-2-yl)-2-fluorophenol: Contains a hydroxyl group instead of a second phenyl ring.
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
4’-(1-Bromopropan-2-yl)-2-fluoro-1,1’-biphenyl is unique due to the presence of both a bromopropyl group and a fluorine atom on a biphenyl scaffold. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52449-73-7 |
|---|---|
Formule moléculaire |
C15H14BrF |
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-11(10-16)12-6-8-13(9-7-12)14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Clé InChI |
BRYFMZGIPRJUGY-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC=C(C=C1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



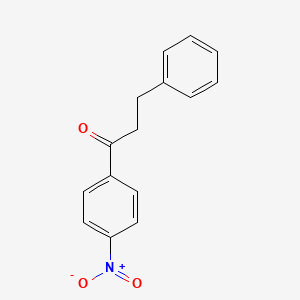

![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
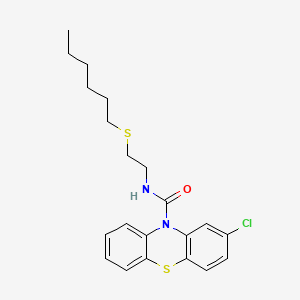
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
